1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride
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Overview
Description
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with carbonyl-containing compounds. One common method includes the reaction of piperidine with piperidine-4-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride: A related compound used in protein degradation research.
1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: Another piperidine derivative with similar chemical properties.
Uniqueness: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H22ClN3O2 |
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Molecular Weight |
275.77 g/mol |
IUPAC Name |
1-(piperidine-4-carbonyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H21N3O2.ClH/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10;/h9-10,14H,1-8H2,(H2,13,16);1H |
InChI Key |
ASEHWMZZQBYMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)C(=O)N.Cl |
Origin of Product |
United States |
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